

# STOCK2S-26016: A Technical Guide to its Effects on NKCC1 Phosphorylation

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## Compound of Interest

Compound Name: STOCK2S-26016

Cat. No.: B1683317

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## Introduction

The Na-K-Cl cotransporter 1 (NKCC1), a member of the SLC12A family of cation-chloride cotransporters, plays a crucial role in regulating intracellular chloride concentration, cell volume, and epithelial ion transport. The activity of NKCC1 is tightly controlled by phosphorylation and dephosphorylation events. Phosphorylation of specific threonine residues in the N-terminal domain of NKCC1 leads to its activation. This process is primarily regulated by the With-No-Lysine (WNK) serine-threonine kinases and their downstream effector kinases, SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress-Responsive Kinase 1). Dysregulation of the WNK-SPAK/OSR1-NKCC1 signaling pathway has been implicated in various pathological conditions, including hypertension and neurological disorders.

**STOCK2S-26016** has been identified as a potent inhibitor of the WNK signaling pathway. This technical guide provides an in-depth overview of the effect of **STOCK2S-26016** on NKCC1 phosphorylation, including its mechanism of action, quantitative data, detailed experimental protocols, and a visualization of the involved signaling pathway.

## Mechanism of Action of STOCK2S-26016

**STOCK2S-26016** functions as an inhibitor of WNK kinases, key upstream regulators of NKCC1 activity. By targeting WNKs, **STOCK2S-26016** prevents the subsequent activation of the

downstream kinases SPAK and OSR1. In their active state, SPAK and OSR1 directly phosphorylate NKCC1 at specific threonine residues in its N-terminal regulatory domain, leading to the transporter's activation. Therefore, by inhibiting the initial step in this cascade, **STOCK2S-26016** effectively reduces the phosphorylation and subsequent activation of NKCC1.

## Quantitative Data

The inhibitory effect of **STOCK2S-26016** on the WNK-SPAK/OSR1 signaling pathway and subsequent NKCC1 phosphorylation has been quantified in various studies. The following tables summarize the available data.

Target	Parameter	Value	Cell Line/System
WNK1	IC50	34.4 $\mu$ M	In vitro kinase assay
WNK4	IC50	16 $\mu$ M	In vitro kinase assay

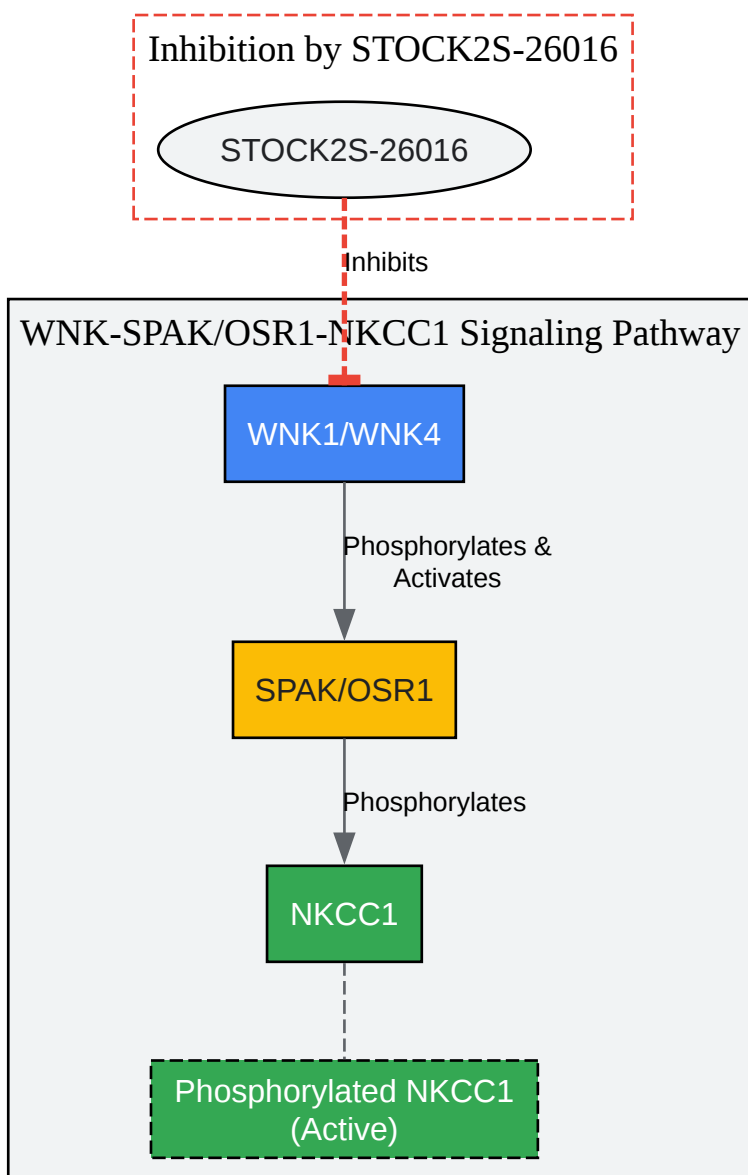
Table 1: In vitro inhibitory activity of **STOCK2S-26016** against WNK kinases. The half-maximal inhibitory concentration (IC50) values indicate the concentration of **STOCK2S-26016** required to inhibit 50% of the kinase activity of WNK1 and WNK4 in a cell-free system.

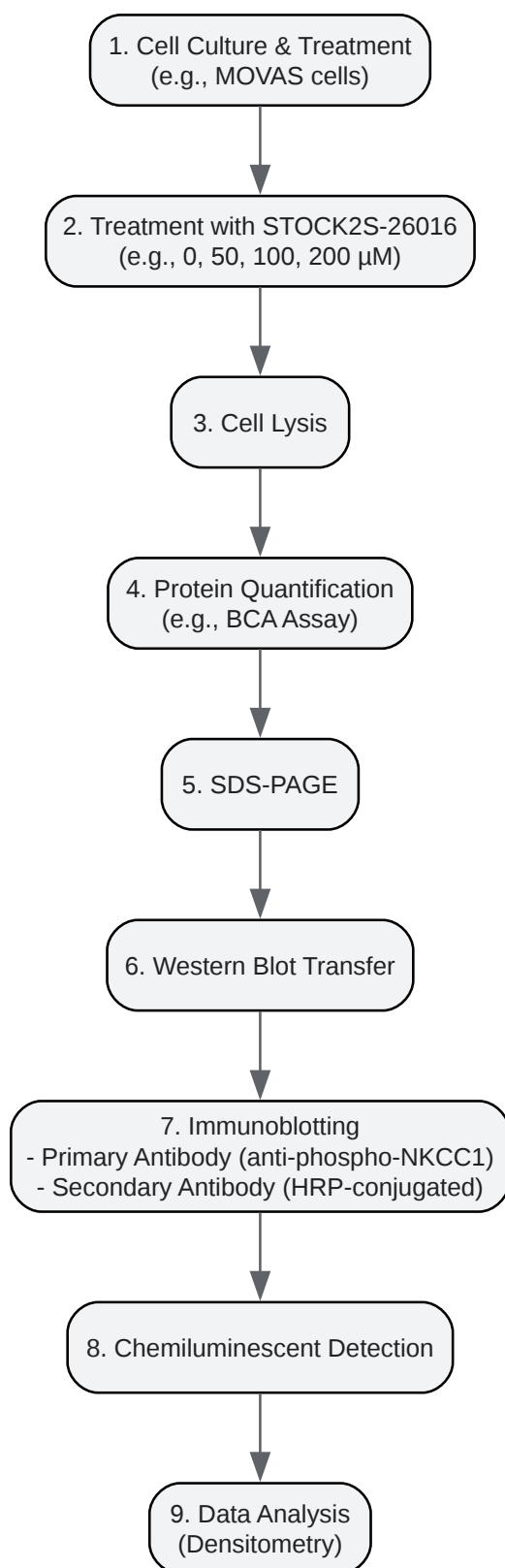
Target	Effect	Concentration Range	Cell Line
Phospho-NKCC1	Dose-dependent reduction	50-200 $\mu$ M	MOVAS (mouse vascular smooth muscle cells)
Phospho-SPAK	Dose-dependent reduction	50-200 $\mu$ M	MOVAS (mouse vascular smooth muscle cells)

Table 2: Cellular activity of **STOCK2S-26016** on NKCC1 and SPAK phosphorylation. This table shows the effective concentration range of **STOCK2S-26016** that leads to a reduction in the phosphorylation of NKCC1 and its upstream kinase SPAK in a cellular context.

## Signaling Pathway

The signaling cascade from WNK kinases to NKCC1 is a critical pathway for regulating ion transport. **STOCK2S-26016** intervenes at the level of WNK kinases.





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